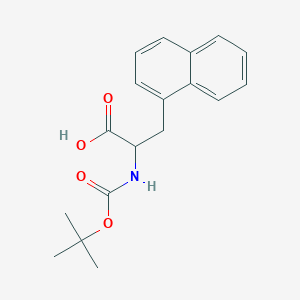
2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid
Overview
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives and compounds involves catalytic processes and chemical reactions that yield specific configurations and enantiomers. For instance, the highly enantioselective synthesis of related compounds employs catalytic Michael addition processes, utilizing specific esters and bases under controlled conditions (Yeon-Ju Lee et al., 2005). These methods highlight the complexity and precision required in synthesizing specific naphthalene-based compounds.
Molecular Structure Analysis
The molecular structure of such compounds is critically analyzed through various spectroscopic and crystallographic techniques. For example, orthogonally protected β-amino acids and related constrained phenylalanine analogs have their stereochemistries determined by X-ray crystallographic analyses, showcasing the detailed molecular architecture and the importance of structural integrity in the compound's functionality (N. Kawahata, M. Goodman, 1999).
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives, such as tert-butylation, are pivotal for modifying the chemical properties of these compounds for various applications. Research into the liquid phase tert-butylation of anthracene, naphthalene, and thianthrene using zeolites as catalysts demonstrates the reactivity and adaptability of naphthalene structures under different conditions (E. Armengol et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application and handling. The synthesis and self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, incorporating naphthalene segments, illustrate the significant role of physical properties in the self-assembly and formation of complex structures in solution (Yun-Xiang Xu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing these compounds. The tert-butylation of naphthalene using tertiary butanol over zeolite and cerium-modified catalysts highlights the influence of chemical modifications on the selectivity and efficiency of chemical reactions, showcasing the compound's versatility (Zhihua Huang et al., 2017).
Scientific Research Applications
Self-assembly into Vesicular Structures
A novel class of linear arylamide oligomers, incorporating components related to 2-tert-butoxycarbonylamino-3-naphthalen-1-yl-propionic acid, has been synthesized, demonstrating the ability to self-assemble into vesicular structures in methanol. This self-assembly is attributed to ordered stacking facilitated by hydrogen bonding and aromatic interactions, with the tert-butoxycarbonylamino groups playing a critical role in the ordered arrangement of the oligomer backbones. Such structures have potential applications in materials science, including drug delivery systems and the development of nanoscale containers or reactors (Xu et al., 2009).
Enantioselective Fluorescence Sensing
The compound has also found application in the synthesis of fluorescent ligands for enantioselective sensing of chiral amino alcohols. Such ligands can form complexes that allow for the sensitive and selective detection of amino alcohols' enantiomeric composition, showcasing potential applications in analytical chemistry, particularly in chiral analysis and separation sciences (Liu et al., 2008).
Folding Induced by Benzene-1,3,5-tricarboxylate Anion
Research has also indicated the ability of related oligomers to fold into compact structures in DMSO upon interaction with benzene-1,3,5-tricarboxylate anion. This folding is driven by intermolecular hydrogen bonds, suggesting potential applications in the development of responsive materials that can change their conformation and properties in response to specific stimuli (Xu et al., 2009).
Catalysis of Naphthalene tert-Butylation
Moreover, compounds related to 2-tert-butoxycarbonylamino-3-naphthalen-1-yl-propionic acid have been investigated for their role in catalyzing the tert-butylation of naphthalene, a reaction of industrial relevance for producing materials like 2,6-di-tert-butylnaphthalene. This process is crucial for synthesizing polyethylene naphthalate (PEN), a material with numerous applications in the plastics industry (Huang et al., 2019).
Selective Retinoic Acid Metabolic Blocking
Additionally, derivatives have been designed as potent and selective inhibitors of CYP26, acting as retinoic acid metabolic blocking agents (RAMBAs). This application is significant in medical research, particularly in studying retinoic acid's role in cellular processes and potential therapeutic interventions (Mulvihill et al., 2006).
Safety And Hazards
Specific safety and hazard information for “2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid” is not available in the resources I found. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
As “2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid” is used for scientific research or drug certification1, future directions may include its use in the development of new drugs or therapeutic strategies. However, specific future directions are not available in the resources I found.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, you may want to consult scientific literature or contact experts in the field.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390773 | |
| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid | |
CAS RN |
104882-22-6 | |
| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




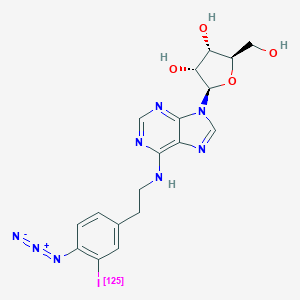

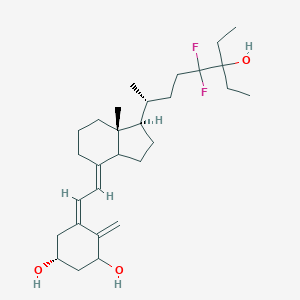
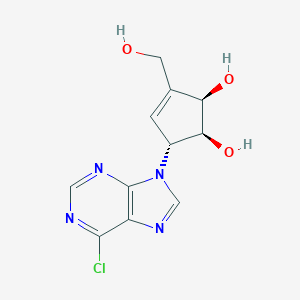

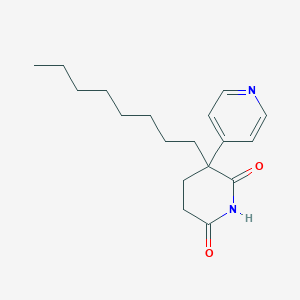
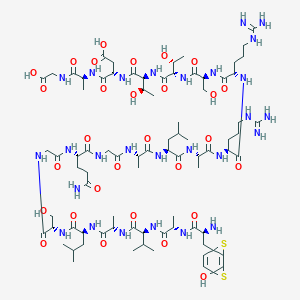
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
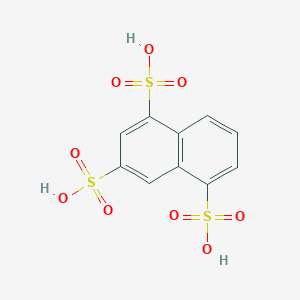
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
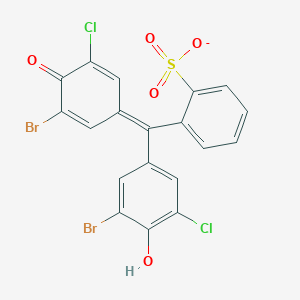
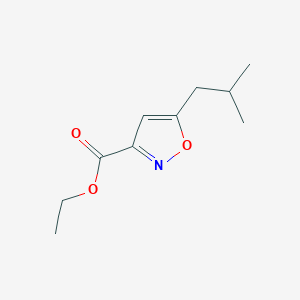
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)